[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
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Description
The compound contains several functional groups including a bromopyrazole, an azetidine ring, and a dimethylpyrazole. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the azetidine ring. The bromopyrazole and dimethylpyrazole groups may also contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom on the bromopyrazole group can be replaced through nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the azetidine ring could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Central Nervous System Applications
A study by Butler, Wise, and Dewald (1984) on a series of compounds similar to the specified chemical structure revealed central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds in this series also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Antimicrobial and Anticancer Applications
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone. These compounds exhibited significant in vitro antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal and Insecticidal Activities
Wang et al. (2015) reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, showing favorable herbicidal and insecticidal activities (Wang et al., 2015).
Applications in Organic Synthesis
Pettinari et al. (1995) discussed the synthesis and characterization of new complexes involving pyrazole derivatives, which are relevant in the field of organic synthesis and material science (Pettinari et al., 1995).
Antiproliferative Activity Against Cancer Cell Lines
Bakr and Mehany (2016) synthesized a compound that exhibited significant cytotoxic activity against breast, colon, and liver cancer cell lines, indicating potential antiproliferative applications (Bakr & Mehany, 2016).
Fungicidal Applications
Giri, Kumar, and Nizamuddin (1989) synthesized azetidinones with potential fungicidal properties (Giri, Kumar, & Nizamuddin, 1989).
Catalytic Asymmetric Addition in Organic Chemistry
Wang et al. (2008) developed an enantiopure compound with applications in the catalytic asymmetric addition of organozinc reagents to aldehydes (Wang et al., 2008).
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-9-3-12(16-17(9)2)13(20)18-5-10(6-18)7-19-8-11(14)4-15-19/h3-4,8,10H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYJGSWWERSBOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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